

Application Notes and Protocols for AZD1480 in Cancer Research

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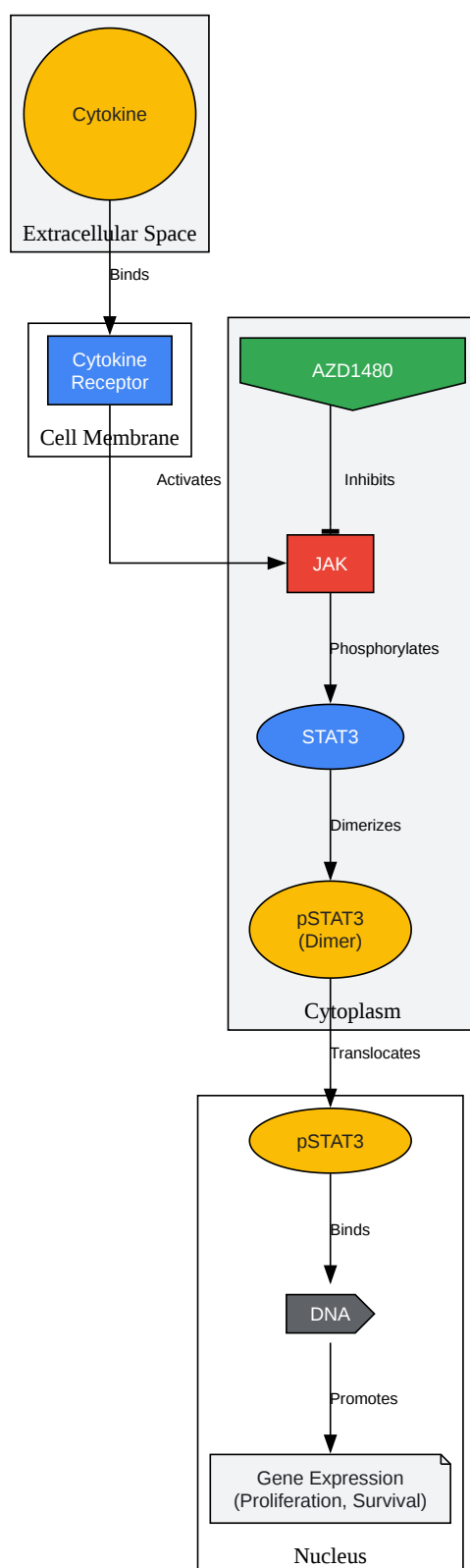
Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is frequently dysregulated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis.[1][3] Persistent activation of STAT3, a key downstream effector of the JAK kinases, is a common feature in many solid and hematologic malignancies, making the JAK/STAT pathway an attractive target for cancer therapy.[1][4] AZD1480 effectively blocks the phosphorylation of STAT3, leading to the inhibition of tumor growth and induction of apoptosis in various cancer models.[5][6] These application notes provide a comprehensive overview of the use of AZD1480 in cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

AZD1480 exerts its anti-cancer effects by targeting the JAK/STAT signaling pathway. In many cancer cells, constitutive activation of this pathway is driven by cytokines, such as Interleukin-6 (IL-6), binding to their receptors.[4][6] This receptor engagement leads to the activation of receptor-associated JAKs, which then phosphorylate STAT3. Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1, Cyclin D2),

survival (e.g., Bcl-2, Survivin), and metastasis.[3][6] AZD1480 inhibits the kinase activity of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT3.[1][4] This blockade of STAT3 signaling ultimately leads to decreased cancer cell proliferation, induction of apoptosis, and reduced tumor growth.[3][5]



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Figure 1: Mechanism of action of AZD1480 in the JAK/STAT signaling pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of AZD1480 across various cancer types as reported in preclinical studies.

Table 1: In Vitro Activity of AZD1480 in Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	Endpoint	Value	Reference
Various	Solid Tumors	Enzymatic Assay	Ki	0.26 nM (for JAK2)	[4]
TEL-Jak2 driven Ba/F3	-	Proliferation	IC50	46 nM	[4]
SW620	Colorectal Cancer	Functional	-	5 μ M (blocks signaling)	[5]
LoVo	Colorectal Cancer	Functional	-	5 μ M (blocks signaling)	[5]
Pediatric Solid Tumors	Neuroblastoma, RMS, ESFT	MTS Assay	EC50	Median: 1.5 μ M (range: 0.36-5.37 μ M)	[3]
SY5Y	Neuroblastoma	MTS Assay	EC50	0.36 μ M	[7]
ARPE19 (non-tumorigenic)	-	MTS Assay	EC50	24.4 μ M	[7]
SCLC cell lines (6 of 13)	Small Cell Lung Cancer	Growth Inhibition	IC50	0.73 - 3.08 μ mol/L	[8]

Table 2: In Vivo Efficacy of AZD1480 in Xenograft Models

Xenograft Model	Cancer Type	Treatment Regimen	Tumor Growth Inhibition	Reference
DU145	Prostate Cancer	50 mg/kg, once daily	81%	[4]
MDA-MB-468	Breast Cancer	50 mg/kg, once daily	111% (regression)	[4]
MDAH2774	Ovarian Cancer	10 mg/kg, twice daily	71%	[4]
MDAH2774	Ovarian Cancer	30 mg/kg, twice daily	139% (regression)	[4]
786-0 (vector control)	Renal Cancer	50 mg/kg, once daily for 41 days	48%	[4]
PPTP Solid Tumors	Pediatric Solid Tumors	60 mg/kg, once daily for 5 days/week for 3 weeks	-	[9]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using AZD1480. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Viability (MTS) Assay

This protocol is adapted from studies on pediatric solid tumors.[\[3\]](#)[\[7\]](#)

Objective: To determine the effect of AZD1480 on the viability of cancer cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium

- AZD1480 (stock solution in DMSO)
- 96-well plates
- MTS reagent
- Plate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5×10^3 cells per well in complete culture medium and allow them to adhere overnight.[5]
- Prepare serial dilutions of AZD1480 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically $<0.1\%$).
- Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of AZD1480 or vehicle control (DMSO).
- Incubate the plates for 72-96 hours at 37°C in a humidified incubator with $5\% \text{CO}_2$. [7][9]
- Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.[5]
- Calculate cell viability as a percentage of the vehicle-treated control and determine the $\text{EC}_{50}/\text{IC}_{50}$ values.

Western Blot Analysis for Phospho-STAT3

This protocol is a general procedure based on methodologies described in multiple studies.[4][6]

Objective: To assess the effect of AZD1480 on the phosphorylation of STAT3.

Materials:

- Cancer cell lines
- Complete cell culture medium
- AZD1480
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Plate cells and treat with various concentrations of AZD1480 (e.g., 0.5, 1, 2.5 μ M) or vehicle for a specified time (e.g., 2-24 hours).[3]
- For cytokine stimulation experiments, cells can be serum-starved and then stimulated with a cytokine like IL-6 with or without AZD1480 pre-treatment.[6]
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 15 μ g) by SDS-PAGE and transfer to a membrane.
[3]

- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Develop the blot using an ECL substrate and capture the image.
- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation based on xenograft studies with AZD1480.[\[4\]](#)[\[9\]](#)

Objective: To evaluate the anti-tumor efficacy of AZD1480 in a mouse xenograft model.

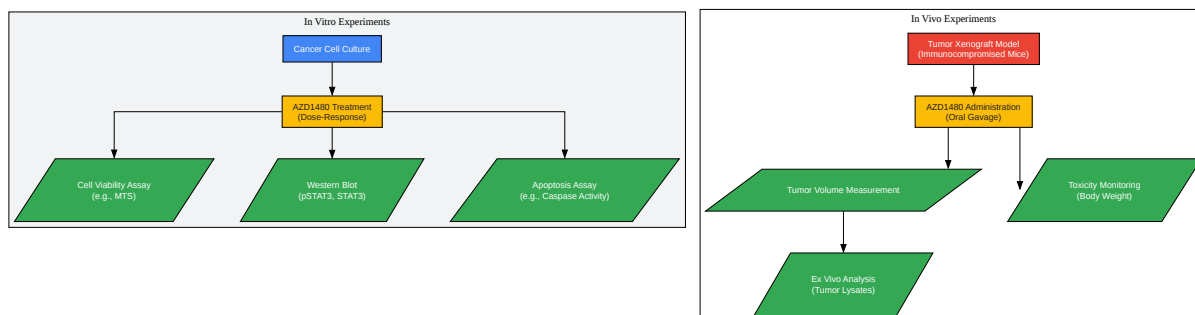
Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cells for implantation
- AZD1480
- Vehicle solution (e.g., 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80)[\[9\]](#)
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare AZD1480 in the vehicle solution.

- Administer AZD1480 or vehicle to the mice orally (p.o.) at the desired dose and schedule (e.g., 50 mg/kg once daily).[4]
- Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pSTAT3).



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Figure 2: General experimental workflow for evaluating AZD1480 in cancer research.

Conclusion

AZD1480 is a valuable research tool for investigating the role of the JAK/STAT pathway in cancer. Its potent and selective inhibition of JAK1 and JAK2 allows for the elucidation of the downstream consequences of this signaling cascade in various cancer models. The provided protocols and data serve as a guide for researchers to design and execute experiments to further explore the therapeutic potential of targeting the JAK/STAT pathway in oncology. However, it is important to note that the clinical development of AZD1480 was discontinued due to a toxicity profile in a Phase I study, which should be taken into consideration when interpreting preclinical findings.^[2]

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